N-Isopropylacrylamide

Description

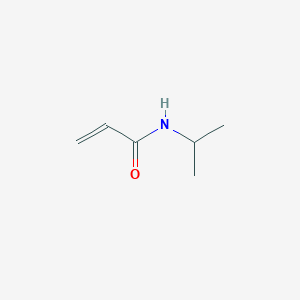

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNILTEGFHQSKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-55-3 | |

| Record name | Poly(N-isopropylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0033754 | |

| Record name | N-Isopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Hawley] | |

| Record name | N-Isopropylacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | N-Isopropylacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline solid, Cream-colored powder | |

CAS No. |

2210-25-5 | |

| Record name | N-Isopropylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7GFF17L9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64 °C | |

| Record name | N-ISOPROPYLACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Polymerization Methodologies for Pnipam Synthesis

Controlled Radical Polymerization (CRP) Techniques

Controlled Radical Polymerization (CRP) techniques, also known as living radical polymerization, offer precise control over the polymerization process, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method for synthesizing well-defined polymers. It involves the reversible transfer of a halogen atom between a dormant species (an alkyl halide) and an active propagating radical, catalyzed by a transition metal complex, typically copper-based. This dynamic equilibrium between active and dormant species allows for controlled chain growth.

The ATRP of N-Isopropylacrylamide (NIPAM) presents several challenges. Side reactions can interfere with the controlled nature of the polymerization. The choice of solvent is critical, as it can affect the catalyst activity and the solubility of the resulting polymer. For instance, polymerization in pure alcoholic media can lead to low conversions due to the poor solubility of the forming PNIPAM, causing aggregation and hindering access of the catalyst to the polymer chain ends. Conversely, ATRP of NIPAM in pure water can be fast but uncontrolled. acs.org

Advancements to overcome these challenges include the use of mixed aqueous-organic solvent systems and conducting the polymerization at lower temperatures. For example, carrying out the polymerization at 0°C in aqueous-organic mixtures has been shown to result in a well-controlled process with a linear progression of molar mass with conversion. acs.org Another significant advancement is the development of more active catalyst systems, such as those using copper(I) bromide (CuBr) with ligands like tris(2-dimethylaminoethyl)amine (Me6TREN), which have demonstrated good control over the polymerization process. The addition of water to isopropanol (B130326) as a solvent in the CuBr/Me6TREN system has been shown to significantly increase monomer conversion to over 90% while maintaining a narrow molecular mass distribution (PDI < 1.2) at a reaction temperature of 0°C. mdpi.com

The following table summarizes the results of ATRP of NIPAM using a CuBr/Me6TREN catalyst system with methyl-2-bromopropionate as an initiator, highlighting the effect of adding water to the solvent.

| Entry | Solvent (v/v) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | Isopropanol | 24 | 58 | 3,500 | 1.25 |

| 2 | Isopropanol/Water (5:1) | 3 | >95 | 5,500 | 1.18 |

Data sourced from a study on the end group stability of ATRP-synthesized PNIPAM. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over the synthesis of polymers with complex architectures. This method involves a conventional free radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers between active and dormant polymer chains, allowing for controlled growth.

RAFT polymerization is particularly well-suited for creating tailored PNIPAM architectures, such as block, graft, comb, and star polymers with predetermined molecular weights. sigmaaldrich.com The choice of the RAFT agent is crucial for achieving a controlled polymerization. sigmaaldrich.com This technique has been successfully employed to synthesize various complex structures, including star amphiphilic block copolymers of star-[poly(this compound)-block-polystyrene] (s-PNIPAM-b-PS). mdpi.com Furthermore, RAFT has been used to create well-defined linear PNIPAM, which can then be chain-extended with other monomers to form block copolymers. tandfonline.com For example, a PNIPAM macro-RAFT agent can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. researchgate.net

The table below provides a comparison of different RAFT agents and their suitability for polymerizing various monomer types, including acrylamides like NIPAM.

| RAFT Agent Type | Monomer Compatibility for Acrylamides |

| Dithioesters | Moderate |

| Dithiocarbamates | Good |

| Trithiocarbonates | Good |

| Xanthates | Good |

This table is a general guide to RAFT agent selection. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Conventional Free Radical Polymerization (FRP)

Conventional Free Radical Polymerization (FRP) is a widely used and well-established method for synthesizing polymers. researchgate.net It involves the use of a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, to initiate the polymerization of monomers. nih.gov While FRP is a robust and versatile technique, it offers limited control over the polymer's molecular weight, resulting in a broad molecular weight distribution (high PDI). nih.govswaminathansivaram.in This lack of control makes it difficult to synthesize polymers with complex architectures. nih.gov Despite these limitations, FRP is still a valuable method for producing PNIPAM, especially for applications where precise control over molecular architecture is not critical. researchgate.net One of the main advantages of FRP is the ease of controlling reaction conditions and its suitability for a wide range of monomers. nih.gov

A comparison between PNIPAM homopolymers synthesized via FRP and RAFT polymerization highlights the differences in control over the molecular weight distribution. A PNIPAM synthesized by FRP (F1) exhibited a PDI of 2.55, while a PNIPAM synthesized by RAFT (R1) had a much narrower PDI of 1.16. swaminathansivaram.in

Precipitation Polymerization

Precipitation polymerization is a common method for synthesizing cross-linked PNIPAM microgels. nih.gov This technique is a type of heterogeneous polymerization that begins as a homogeneous solution of the monomer (NIPAM), a cross-linking agent (such as N,N'-methylene-bisacrylamide), and an initiator in a solvent (usually water). nih.gov The polymerization is initiated at a temperature above the lower critical solution temperature (LCST) of PNIPAM. As the polymer chains grow, they become insoluble in the solvent and precipitate to form particles. The polymerization then continues within these precipitated particles. This method typically produces spherical microgels with a narrow size distribution. sigmaaldrich.com The final particle size can be influenced by various factors, including the reaction temperature.

The following table illustrates the effect of temperature on the hydrodynamic diameter of PNIPAM microgels synthesized via precipitation polymerization.

| Temperature (°C) | Hydrodynamic Diameter (nm) |

| 26 | ~290 |

| 29 | Variable decrease |

| 32 | ~150 (Collapse Temperature) |

| 35 | ~150 |

Data shows the general trend of decreasing particle size with increasing temperature for microgels prepared by a classical batch polymerization process. acs.org

Surfactant-Free Precipitation Polymerization

Surfactant-free precipitation polymerization is a widely utilized method for producing PNIPAM microgels. This technique is advantageous as it avoids the use of surfactants, which can be difficult to remove from the final product and may interfere with certain applications. The polymerization is typically initiated in an aqueous solution of this compound (NIPAM) monomer and a cross-linking agent at a temperature above the lower critical solution temperature (LCST) of the resulting polymer.

The process begins with the formation of soluble oligomeric radicals in the aqueous phase. As these oligomers grow, they exceed their solubility limit, collapse, and form precursor particles. These particles then serve as nuclei for further polymerization, growing by capturing more oligomers and monomers from the solution. This method allows for the synthesis of monodisperse, nanometer-sized PNIPAM-based microgels. acs.orgacs.org

Research has demonstrated that the size of the resulting microgels can be precisely controlled by adjusting various reaction parameters. For instance, in a high-gravity rotating packed bed reactor (RPB), particle size could be tailored from 129 to 325 nm by varying the 'higee level' (a factor related to the centrifugal acceleration). acs.org The size can also be synergistically controlled by adjusting the amounts of the cross-linker, such as N,N′-Methylenebis(acrylamide) (BIS), and the initiator, like potassium persulfate (KPS). acs.orgacs.org A comparative study of PNIPAM microgels with poly(N-n-propylacrylamide) and poly(N-isopropylmethacrylamide) microgels synthesized via this method showed that PNIPAM particles have a highly homogeneous matrix. nih.gov

| Parameter Varied | Condition | Resulting Particle Size/Hydrodynamic Diameter (Dh) |

|---|---|---|

| Reactor Type | Stirred Tank Reactor vs. Rotating Packed Bed (RPB) | RPB yields higher production within a shorter time (2 hours) |

| 'Higee Level' in RPB | Increased 'higee level' | Particle size tailored from 129 to 325 nm (hydrodynamic diameter from 217.7 to 805.4 nm) |

| Cross-linker (BIS) Amount | Synergistic adjustment with initiator | Controllable microgel size |

| Initiator (KPS) Amount | Synergistic adjustment with cross-linker | Controllable microgel size |

Photo-Copolymerization Techniques

Photo-copolymerization offers a rapid and spatially controllable method for synthesizing PNIPAM-based materials. This technique utilizes photo-initiators that generate radicals upon exposure to light, typically ultraviolet (UV) light, to initiate the polymerization of NIPAM and comonomers. researchgate.net This method is particularly useful for creating patterned hydrogel films and microstructures for applications like microfluidic devices. researchgate.net

The properties of the resulting hydrogels, such as degree of swelling and phase transition temperature, are highly dependent on the polymerization conditions. Key factors include the solvent system (e.g., water vs. water/ethanol mixtures), the temperature of polymerization relative to the LCST, the crosslink density, and the hydrophilicity or hydrophobicity of the photo-initiator. researchgate.net For example, hydrogels prepared below the LCST in a water/ethanol mixture using a hydrophobic photo-initiator exhibited a much higher degree of swelling compared to those prepared in water with a hydrophilic photo-initiator. researchgate.net

Furthermore, photo-copolymerization can be used to introduce light-responsive groups into the polymer structure. By copolymerizing NIPAM with comonomers bearing photo-sensitive moieties like azobenzene, dual-responsive polymers can be created. acs.org Irradiation with light of a specific wavelength can switch the photo-sensitive group between its isomers (e.g., trans and cis azobenzene), altering the polymer's hydrophilicity and thereby shifting its critical solution temperature. acs.org

Graft Copolymerization Strategies

Graft copolymerization is a powerful strategy to modify the surfaces of various substrates, imparting the unique thermoresponsive properties of PNIPAM. This involves covalently attaching PNIPAM chains to a pre-existing polymer backbone or a solid surface. nih.govsemanticscholar.org This technique is broadly categorized into two main approaches: "grafting from" and "grafting to". mdpi.comcore.ac.uk These strategies are employed to fabricate smart surfaces for applications in cell culture, biosensing, and membrane separations. nih.govmdpi.com Various methods, including plasma-induced grafting, radiation-induced grafting, and controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are used to initiate the grafting process. nih.govcore.ac.ukmdpi.com

The "grafting from" approach, also known as surface-initiated polymerization (SIP), involves growing polymer chains directly from initiator sites that have been previously immobilized on a substrate surface. mdpi.comcore.ac.uk This method typically results in a high density of grafted polymer chains, forming a "brush" structure. core.ac.uk The advantage of this technique is its ability to overcome the steric hindrance that can limit grafting density in other methods. nih.gov

A common procedure involves first activating a surface, for instance, using argon plasma treatment to create radicals. mdpi.com These surface radicals then act as initiation sites for the polymerization of NIPAM monomers from the surrounding solution. mdpi.com Techniques like surface-initiated photoinduced electron transfer-reversible addition–fragmentation chain transfer polymerization (PET-RAFT) have been used to grow PNIPAM chains from silanized glass substrates. mdpi.com While the "grafting from" method allows for the creation of dense polymer layers, it offers less control over the molecular weight and uniformity of the individual grafted chains compared to the "grafting to" approach. nih.gov

In the "grafting to" approach, pre-synthesized and well-characterized polymer chains with reactive end-groups are attached to a complementary reactive surface. mdpi.comcore.ac.uk This method provides excellent control over the molecular weight, polydispersity, and functionality of the polymer before it is attached to the surface. mdpi.com

The process typically involves two separate steps: first, the synthesis of end-functionalized PNIPAM, often via controlled radical polymerization techniques like RAFT, and second, the reaction of these polymer chains with a suitably modified substrate. mdpi.comeie.gr For example, thiolated-PNIPAM chains can be grafted onto glass surfaces modified with divinyl sulfone. mdpi.com A significant challenge with the "grafting to" method is that the grafting density is often limited. As more polymer chains attach to the surface, steric hindrance makes it increasingly difficult for subsequent chains to reach the reactive sites, resulting in lower polymer densities and limited layer thickness compared to the "grafting from" method. core.ac.uk

| Feature | "Grafting From" | "Grafting To" |

|---|---|---|

| Process | Polymer chains are grown directly from initiator sites on the surface. | Pre-synthesized polymer chains are attached to the surface. |

| Grafting Density | High; overcomes steric hindrance. | Low to moderate; limited by steric hindrance. |

| Layer Thickness | Thicker layers are achievable. | Thickness is generally limited. |

| Control over Polymer Chains | Less control over chain length and uniformity. | Precise control over molecular weight and polydispersity. |

| Characterization | Characterization of grafted chains is more difficult. | Polymer can be fully characterized before grafting. |

Emulsion Polymerization

Emulsion polymerization is a technique used to produce PNIPAM as discrete colloidal particles, often referred to as microgels or nanogels. scientific.nettandfonline.com In this process, the monomer (NIPAM) is emulsified in an immiscible continuous phase (typically water) with the aid of a surfactant, although soap-free variations exist. tandfonline.com Polymerization is then initiated within the monomer droplets or micelles.

The choice of initiator can significantly affect the polymerization kinetics and mechanism. Studies comparing 2,2′-azobisobutyronitrile (AIBN) and potassium persulfate (KPS) as initiators found noticeable differences. tandfonline.com The KPS-initiated polymerization had a shorter induction period, with nucleation occurring in the aqueous phase. In contrast, the AIBN-initiated reaction started more slowly but achieved a higher rate in later stages, with the reaction primarily taking place within monomer droplets stabilized by the newly formed PNIPAM. tandfonline.com

The resulting PNIPAM particles exhibit the characteristic thermoresponsive behavior. Characterization of PNIPAM synthesized via emulsion polymerization shows a particle size distribution in the mono-dispersed range, with reported hydrodynamic diameters around 346.3 nm. scientific.net Thermal gravimetric analysis (TGA) has indicated that the thermal degradation of the main PNIPAM chain occurs in the range of 340 to 480°C. scientific.net This method can also be used to create crosslinked polymers with aggregation-induced emissive (AIE) properties by incorporating specific crosslinkers, leading to materials with thermoreversible fluorescence. rsc.org

| Characteristic | Finding / Value |

|---|---|

| Initiator Effect (KPS vs. AIBN) | KPS: Shorter induction, nucleation in aqueous phase. AIBN: Slower start, higher later-stage rate, reaction in monomer droplets. |

| Average Hydrodynamic Diameter | 346.3 nm |

| Polydispersity Index | 0.215 (indicative of mono-dispersed range) |

| Zeta-potential | -20.6 mV |

| Thermal Degradation Range (TGA) | 340 to 480°C |

Structural and Morphological Control in Pnipam Systems

Microgel and Nanogel Synthesis and Characterization

PNIPAM microgels and nanogels, crosslinked polymer networks dispersed in a solvent, are widely studied due to their large surface-area-to-volume ratio, which facilitates rapid response to external stimuli. mdpi.com Their synthesis, typically via precipitation polymerization, allows for a high degree of control over their final properties. nih.gov

The particle size of PNIPAM microgels is a critical parameter that can be controlled through various synthetic strategies. By adjusting the total monomer concentration, for instance, a significant variation in particle size can be achieved. One study demonstrated that increasing the total monomer concentration from 1 to 3 wt% resulted in a 4.9-fold increase in the microgel particle size. nih.gov The inclusion of functional co-monomers also plays a role; for example, hydrogen-bonding monomers can lead to a reduction in particle size. nih.gov

Another method to control the size of nanogels involves the use of surfactants during emulsion polymerization. The concentration of the surfactant, such as sodium dodecyl sulfate (B86663) (SDS), can be systematically varied to produce nanogels of different sizes. This approach takes advantage of the surfactant's ability to stabilize precursor microgel particles during the polymerization process, ultimately leading to the formation of smaller particles.

The following table summarizes the effect of monomer concentration on PNIPAM microgel size:

| Total Monomer Concentration (wt%) | Resulting Particle Size Increase (relative to 1 wt%) |

| 1 | 1.0-fold |

| >1 to 3 | Up to 4.9-fold |

This interactive table is based on data indicating that increasing the total monomer concentration from 1 to 3 wt% can increase the particle size by up to 4.9-fold. nih.gov

The crosslinking density within the polymer network is a key determinant of the microgel's physical and chemical properties. rsc.org By varying the amount of the crosslinking agent, typically N,N'-methylenebis(acrylamide) (MBA), the swelling behavior, deformability, and responsiveness of the microgel can be precisely tuned. researchgate.netacs.org

The Volume Phase Transition Temperature (VPTT) is a hallmark characteristic of PNIPAM, marking the temperature at which the polymer undergoes a reversible coil-to-globule transition. nih.gov The effect of crosslinking density on the VPTT has been a subject of extensive research, with some studies reporting a systematic increase in VPTT with higher crosslinker content. nih.gov This phenomenon is attributed to the increased rigidity of the network, which hinders the hydrophobic collapse of the polymer chains. mdpi.com However, other studies have reported no significant change or even a decrease in VPTT with increasing crosslinking density, indicating that the relationship is complex and can be influenced by other synthesis parameters. nih.gov

A systematic study investigating the impact of crosslinker content on the VPTT of PNIPAM microgels revealed a consistent shift to higher temperatures with increasing crosslinker concentration, as determined by dynamic light scattering (DLS), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The table below illustrates the general trend of VPTT with varying crosslinker content as observed in some studies.

| Crosslinking Density | Volume Phase Transition Temperature (VPTT) |

| Low | Lower |

| High | Higher |

This interactive table reflects findings that suggest an increasing VPTT with higher crosslinker content. nih.gov

The electrokinetic properties of PNIPAM microgels, such as their electrophoretic mobility, are also influenced by the crosslinking density. The electrophoretic mobility is related to the surface charge of the microgels, which undergoes significant changes in response to temperature. nih.gov As the microgel collapses above the VPTT, there is an increase in charge density due to the compaction of the polymer network, leading to a rise in electrophoretic mobility. nih.gov

Studies have shown a correlation between the crosslinking density and the magnitude of the change in electrophoretic mobility during the volume phase transition. nih.gov Microgels with lower crosslinker content exhibit more pronounced changes in size and, consequently, more significant alterations in their electrokinetic properties upon heating. nih.gov The temperature at which the electrokinetic transition (ETT) occurs is often found to be a few degrees higher than the VPTT. nih.govrsc.org

Beyond size and crosslinking density, the internal morphology of PNIPAM microgels can be engineered to create particles with distinct structural domains. By employing techniques such as semibatch and temperature-programmed surfactant-free precipitation polymerization, it is possible to synthesize microgels with dense-shell, dense-core, or homogeneous structures. mdpi.comnih.gov This control over morphology allows for the spatial localization of functional groups and crosslinkers within the microgel. mdpi.comnih.gov

Dense-Shell: In this morphology, the crosslinkers and functional groups are concentrated near the surface of the microgel.

Dense-Core: Here, the core of the microgel has a higher density of crosslinkers and functional groups.

Homogeneous: This structure features a uniform distribution of crosslinkers and functional groups throughout the microgel.

The swelling capability of these morphologically distinct microgels is strongly dependent on their internal structure. mdpi.comnih.gov For instance, the localization of charged groups can significantly impact the pH-responsive swelling behavior. mdpi.comnih.gov

Tailoring Crosslinking Density and its Effects

Polymer Network Design and Architectures

The design of the polymer network architecture offers another avenue for tailoring the properties of PNIPAM-based materials. Moving beyond simple, randomly crosslinked networks, more complex architectures can impart unique functionalities. nih.gov

One prominent example is the creation of interpenetrating polymer networks (IPNs) . nih.govnih.gov IPN microgels are formed by synthesizing a second polymer network within a pre-existing PNIPAM microgel. nih.gov For instance, a poly(acrylic acid) (PAA) network can be interpenetrated within a PNIPAM network, resulting in a dual-responsive microgel that is sensitive to both temperature and pH. mdpi.comnih.gov The presence of the PAA network can enhance the colloidal stability of the microgels, even at temperatures above the LCST of PNIPAM. mdpi.com

Another advanced architecture is the star-shaped polymer . rsc.org These consist of multiple polymer arms radiating from a central core. Star-shaped PNIPAM polymers have been synthesized and investigated for their unique solution properties and self-assembly behavior. nih.gov The architecture of these miktoarm (heteroarm) star polymers can be precisely controlled, allowing for the incorporation of different polymer arms with distinct functionalities.

Furthermore, hydrogels with a heterogeneous density fluctuation-based microstructure have been designed. nih.gov This can be achieved by synthesizing microgels with functional groups on their surface, which are then used as crosslinkers to form a bulk network by interconnecting the microgels with linear polymer chains. nih.gov This "gel-in-gel" structure can lead to improved shrinkage properties and more efficient "on-off" switching in response to temperature changes. nih.gov

The development of unconventional polymer networks, including those with slidable crosslinks or high-functionality crosslinks, represents a frontier in designing PNIPAM systems with extreme properties. nih.gov These advanced architectures allow for greater control over the mechanical and responsive behavior of the resulting materials.

Block Copolymers

Block copolymers containing PNIPAM are synthesized by linking one or more PNIPAM blocks with blocks of other polymers. This architecture allows for the combination of PNIPAM's thermoresponsivity with the distinct properties of the other polymer segments, such as hydrophilicity, hydrophobicity, or biocompatibility. The synthesis of these copolymers is often achieved through controlled/living radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Single-Electron-Transfer Living Radical Polymerization (SET-LRP). tandfonline.comherts.ac.uknih.gov

For instance, A2BA2 H-shaped block copolymers of PNIPAM (A) and poly(ethylene glycol) (PEG) (B) have been synthesized via SET-LRP. tandfonline.com The thermogelation behavior of these copolymers in aqueous solutions is influenced by the molecular weight of both the PEG block and the PNIPAM arms. tandfonline.com An increase in the PEG block length or a decrease in the PNIPAM arm length leads to higher phase transition and gelation temperatures. tandfonline.com Similarly, ABA-type triblock copolymers, such as PNIPAM-b-PDMS-b-PNIPAM and PNIPAM-b-PVP-b-PNIPAM, have been created using ATRP and aqueous RAFT polymerization, respectively. herts.ac.ukrsc.org These copolymers self-assemble in aqueous solutions; for example, PNIPAM-b-PVP-b-PNIPAM forms flower-like micelles above its lower critical solution temperature (LCST) as the PNIPAM blocks become hydrophobic and form the core. rsc.org

The choice of the co-block polymer significantly impacts the self-assembly and properties of the resulting nanoparticles. nih.gov Copolymers with polystyrene, poly(methyl methacrylate), and poly(ε-caprolactone) are common, with an increasing interest in biodegradable and biocompatible blocks for biomedical applications. nih.gov

| Copolymer Architecture | Co-Block Polymer | Synthesis Method | Key Properties/Findings |

|---|---|---|---|

| A2BA2 (H-Shaped) | Poly(ethylene glycol) (PEG) | SET-LRP | Gelation temperature increases with PEG block length and decreases with PNIPAM arm length. tandfonline.com |

| ABA (Linear Triblock) | Poly(dimethylsiloxane) (PDMS) | ATRP | Forms well-defined core-shell aggregates in aqueous solution. herts.ac.uk |

| BAB (Linear Triblock) | Poly(N-vinylpyrrolidone) (PVP) | Aqueous RAFT | Self-assembles into flower-like micelles above LCST; concentrated solutions show thermoreversible sol-gel transition. rsc.org |

| AB (Diblock) | Stearic acid-based methacrylate (B99206) polymer (PSAMA) | Microwave-Assisted RAFT | Self-assembles into spherical micelles (~30 nm); exhibits temperature-triggered drug release. nih.gov |

Grafted Polymers

Graft copolymers are produced by attaching PNIPAM chains as side branches onto a main polymer backbone. This method is particularly useful for modifying the properties of natural polymers, enhancing their biocompatibility and biodegradability while introducing the smart, thermoresponsive characteristics of PNIPAM. nih.govnih.gov Polysaccharides such as chitosan (B1678972), dextran, and sodium alginate are frequently used as the backbone. nih.govredalyc.org

The synthesis of chitosan-graft-poly(N-isopropylacrylamide) (CS-g-PNIPAAm), for example, can be achieved through free-radical polymerization using an initiator like potassium persulfate. nih.gov By varying the molar ratio of chitosan to the NIPAM monomer, copolymers with different amounts of PNIPAM side chains can be prepared. nih.gov Grafting PNIPAM onto a hydrophilic backbone like chitosan, which is also pH-sensitive, results in a dual-responsive material that reacts to changes in both temperature and pH. redalyc.org The incorporation of the hydrophilic backbone typically increases the LCST of the PNIPAM grafts, which can be advantageous for biomedical applications requiring a transition temperature closer to the physiological human body temperature of 37°C. nih.govmdpi.com

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are composites where two or more distinct polymer networks are physically entangled with each other without being covalently bonded. mdpi.com In PNIPAM-based IPNs, a PNIPAM network is interlocked with another polymer network, often one that is sensitive to a different stimulus, such as pH. This creates a multi-stimuli-responsive material. nih.govnih.gov

A common example is an IPN composed of PNIPAM and poly(acrylic acid) (PAAc). nih.govnih.gov PNIPAM provides thermo-responsivity, undergoing a reversible coil-to-globule transition around its LCST of ~32°C (305 K), while PAAc offers pH-sensitivity, transitioning based on the ionization state of its carboxylic groups around a pKa of 4.5. nih.gov This dual-network structure allows for fine control over the microgel's volume phase transition (VPT) by adjusting temperature, pH, and the relative content of the two polymers. nih.gov

The synthesis of these IPN microgels can be performed using a sequential free-radical polymerization method. nih.govnih.gov Typically, a PNIPAM microgel is first synthesized via precipitation polymerization. In a second step, the acrylic acid monomer is polymerized within the preformed, swollen PNIPAM network, creating the interpenetrating PAAc network. nih.gov The resulting IPN microgel's hydrophobicity is enhanced compared to a pure PNIPAM microgel, particularly at acidic pH, due to interactions between the CONH groups of PNIPAM and the COOH groups of PAAc. nih.gov

| Stimulus | Polymer Network Primarily Affected | Mechanism of Response | Resulting Macroscopic Change |

|---|---|---|---|

| Temperature > LCST (~32°C) | PNIPAM | PNIPAM chains transition from hydrophilic (coil) to hydrophobic (globule). | Microgel deswelling/collapse. nih.gov |

| pH > pKa (~4.5) | PAAc | Carboxylic groups deprotonate (COO-), leading to electrostatic repulsion. | PAAc network expands/swells. nih.gov |

| pH < pKa (~4.5) | PAAc | Carboxylic groups are protonated (COOH), allowing for hydrogen bonding and chain collapse. | PAAc network contracts/collapses. nih.gov |

Self-Assembly of PNIPAM-Based Structures

The amphiphilic nature of PNIPAM-containing copolymers, particularly the temperature-dependent shift in the hydrophilicity of the PNIPAM block, drives their self-assembly into various ordered nanostructures in aqueous media. nih.govkinampark.com This behavior is fundamental to creating functional materials for a range of applications.

Formation of Micelles and Mesoglobules

Amphiphilic block copolymers containing a hydrophilic block and a thermoresponsive PNIPAM block can self-assemble into core-shell micelles in water. kinampark.com Below the LCST, the PNIPAM block is hydrophilic. However, when the temperature is raised above the LCST, the PNIPAM block becomes hydrophobic and collapses. In an AB block copolymer where A is a permanently hydrophobic block (e.g., polystyrene) and B is PNIPAM, this transition triggers the formation of micelles with a hydrophobic core and a now-hydrophilic PNIPAM shell (if the other block is more hydrophobic) or vice versa. nih.govkinampark.com The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC) or critical aggregate concentration (CAC). nih.govkinampark.com

For example, novel tri-armed star copolymers with a polystyrene block and a PNIPAM block self-assemble into spherical core-shell micelles. kinampark.com These structures can encapsulate hydrophobic molecules, making them suitable as carriers. nih.govkinampark.com

Above the cloud point temperature in a solution of pure PNIPAM homopolymers, the polymer chains collapse and aggregate to form phase-separated, polymer-rich structures known as mesoglobules. acs.org These mesoglobules are initially small and compact at atmospheric pressure but can transition to larger, more water-rich aggregates under high pressure. This transition can occur either through the gradual swelling of individual mesoglobules or through their coalescence, depending on the temperature. acs.org

Polymerization-Induced Thermal Self-Assembly (PITSA)

Polymerization-Induced Thermal Self-Assembly (PITSA) is a specialized technique for synthesizing block copolymer nanoparticles with controlled morphologies. nih.govmonash.edu It is a variant of the more general Polymerization-Induced Self-Assembly (PISA) method. rsc.org In a typical PITSA process, a soluble, hydrophilic macro chain transfer agent (macro-CTA) is chain-extended with NIPAM monomers in water at a temperature above the LCST of PNIPAM (e.g., at 70°C). nih.govresearchgate.net

As the PNIPAM block grows, it quickly reaches a critical chain length where it becomes insoluble in the hot aqueous medium. monash.edu This insolubility induces the in situ self-assembly of the growing block copolymers into nanoparticles. nih.govrsc.org The polymerization of NIPAM then continues within these self-assembled aggregates. monash.edu The final morphology of the nanoparticles—which can be spheres (micelles), worms, or vesicles—is a function of the PNIPAM block length. nih.govrsc.org This method offers a facile and efficient route to produce a range of responsive polymer nanoparticles. monash.edu To preserve the nanoparticle structures for characterization at ambient temperatures (where they would otherwise dissolve), they can be stabilized by crosslinking the cores immediately after polymerization. nih.govresearchgate.net

Two-Dimensional Colloidal Array Formation

PNIPAM-based microgels and polymer-grafted particles can be used as building blocks to create ordered, two-dimensional (2D) colloidal arrays. nih.govrsc.org These superlattices are typically formed through a self-assembly process driven by capillary forces as a dilute aqueous dispersion of the particles is dried on a substrate. nih.govscispace.com

During water evaporation, the particles are drawn together, and the presence of a PNIPAM layer on the particle surfaces provides steric stability, preventing irreversible aggregation and allowing for the formation of a well-ordered array. nih.govscispace.com The structural patterns of these colloidal arrays can be controlled by tailoring the properties of the PNIPAM chains grafted onto the particle surfaces. nih.gov These 2D arrays, composed of thermoresponsive particles, can exhibit dynamic properties. For instance, monolayers of PNIPAM hydrogel particles assembled at an air-water interface show changes in surface pressure and area in response to temperature shifts, as the constituent particles swell and shrink. acs.org This collective behavior makes such arrays promising for applications in sensing and optical devices. nih.gov

Advanced Stimuli Responsive Behaviors and Modifications

Dual and Multi-Stimuli Responsiveness

"Smart" or "environmentally sensitive" polymers, such as those based on N-isopropylacrylamide, are capable of undergoing rapid and reversible changes from a hydrophilic to a hydrophobic state when triggered by external environmental changes. sigmaaldrich.com This functionality can be expanded to create systems that react to multiple stimuli, enhancing their utility in complex applications. nih.govacs.org

The introduction of pH-sensitive monomers into the PNIPAM backbone is a common and effective strategy to impart pH-responsiveness. sigmaaldrich.com By incorporating ionizable acidic or basic comonomers, the resulting copolymer gains the ability to respond to changes in the pH of the surrounding environment in addition to temperature. nih.gov

The most frequently used acidic monomers for this purpose are acrylic acid (AAc) and methacrylic acid (MAA). nih.govnih.govtandfonline.com In acidic conditions (low pH), the carboxylic acid groups of these monomers are protonated (-COOH), rendering them less hydrophilic. However, as the pH increases above their pKa (for AAc, the pKa is ~4.25), the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). nih.gov This ionization leads to electrostatic repulsion between the charged groups along the polymer chain and an increase in the osmotic pressure within the hydrogel network, causing the polymer to swell. nih.govtandfonline.commdpi.com This pH-induced swelling is reversible; lowering the pH will protonate the carboxylate groups and return the hydrogel to a more collapsed state. nih.gov

This dual sensitivity allows for complex release profiles. For instance, a PNIPAM-co-PAAm (polyacrylamide) hydrogel loaded with curcumin (B1669340) demonstrated significantly different release behaviors based on both pH and temperature. At 40°C, a nearly complete release was observed over 4 hours at pH 5.5, while only about 65% was released at pH 7.4 under the same temperature. bohrium.com This enhanced release in acidic conditions is attributed to the protonation of amine and amide groups within the hydrogel structure. bohrium.com

| Comonomer | Stimulus | Mechanism of Action | Resulting Behavior |

| Acrylic Acid (AAc) | pH | Ionization of carboxylic acid groups at pH > pKa (~4.25) | Increased electrostatic repulsion and osmotic pressure, leading to swelling. nih.gov |

| Methacrylic Acid (MAA) | pH | Deprotonation of carboxylic acid groups at higher pH | Destabilization of associated liposomes or swelling of hydrogels. sigmaaldrich.commdpi.com |

| Acrylamide (AAm) | pH / Temp | Protonation of amine and amide groups in acidic conditions | Enhanced drug release at lower pH. bohrium.com |

Light can serve as a precise and remotely controllable stimulus to trigger responses in PNIPAM-based materials. nih.gov This is typically achieved by incorporating photo-responsive molecules or photothermal agents into the polymer network.

One approach is the copolymerization of NIPAM with a light-sensitive monomer, such as spiropyran acrylate (B77674) (SPA). This creates a dual-responsive polymer that reacts to both light and temperature. acs.org The spiropyran units can isomerize to a more polar merocyanine (B1260669) form upon UV irradiation, which can influence the polymer's phase transition temperature. acs.org

Another widely used method involves integrating photothermal components, which can absorb light (often in the near-infrared, NIR, region) and convert it into heat. acs.orgscite.ai This localized heating can raise the temperature of the surrounding PNIPAM network above its LCST, inducing a phase transition and collapse of the hydrogel. acs.org Common photothermal agents include:

Graphene Oxide (GO): When incorporated into a PNIPAM network, GO nanosheets provide excellent NIR light-responsive properties. acs.org

Polydopamine-modified Molybdenum Disulfide (PDA-MoS₂): These nanosheets also exhibit synergistic reinforcing NIR light responsiveness, enabling fast actuation of the hydrogel upon irradiation. scite.ai

Gold Nanoparticles and Carbon Nanotubes: These materials are also effective at converting light to heat to trigger the thermoresponsive behavior of PNIPAM. acs.org

For example, a PNIPAM-GO nanocomposite hydrogel demonstrated rapid, reversible, and repeatable responses to NIR light. acs.org Similarly, a hydrogel containing PDA-MoS₂ nanosheets could bend to an angle of 249° in just 17 seconds under NIR irradiation. scite.ai

The phase transition behavior of PNIPAM is also sensitive to the ionic strength of the aqueous solution. sigmaaldrich.comnih.govresearchgate.net The presence of salts can alter the hydration of the polymer chains and, consequently, affect the LCST. wikipedia.org

Generally, the addition of salts disrupts the hydrogen bonding between the polymer and water molecules, which can lower the LCST. This phenomenon is known as the "salting-out" effect. The extent of this effect depends on the specific ions present, following the Hofmeister series. For example, studies using small-angle X-ray scattering (SAXS) have shown that the addition of NaCl to a PNIPAM solution enhances the attractive interactions between polymer chains as the temperature increases, leading to aggregation at the LCST. helsinki.fi Copolymers of NIPAM with charged monomers, such as 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS) and (3-acrylamidopropyl) trimethylammonium chloride (APTAC), exhibit conformational changes that are highly sensitive to salt concentration, allowing for fine-tuning of the phase transition. researchgate.net

Responsiveness to a magnetic field can be imparted to PNIPAM-based materials by incorporating magnetic nanoparticles. nih.govtandfonline.com These composite materials can be manipulated or heated remotely using an external magnetic field.

The most common method involves the synthesis of magnetic nanoparticles, such as magnetite (Fe₃O₄), which are then encapsulated within a PNIPAM-based hydrogel shell. nih.govbohrium.com This creates a core-shell structure where the PNIPAM shell provides thermo-responsiveness and the magnetic core provides the magnetic response. bohrium.com When subjected to an alternating magnetic field, the magnetic nanoparticles generate heat through hysteresis loss, raising the local temperature and triggering the collapse of the PNIPAM shell above its LCST. This mechanism can be used for controlled drug release. umn.edu Additionally, the magnetic properties allow for the physical manipulation or targeting of the hydrogel particles. nih.gov Recent research has also explored the direct effect of magnetic fields on PNIPAM solutions, finding that they can alter the hydration and hydrogen bonding, thereby influencing the rheological properties of the resulting hydrogel. mdpi.com

PNIPAM-based hydrogels can be engineered to respond to electric fields, typically by incorporating charged comonomers or conductive materials. nih.govtandfonline.com The application of an electric field can induce various effects, including changes in swelling, bending, or drug release. nih.gov

When a PNIPAM hydrogel containing ionizable groups (such as those from copolymerized acrylic acid) is placed in an electric field, the differential migration of mobile ions within the gel can create an osmotic pressure imbalance, leading to anisotropic swelling or deswelling and causing the hydrogel to bend or move. Furthermore, incorporating conductive components, such as reduced graphene oxide (rGO) or conductive polymers like PEDOT:PSS, can create electrically conductive hydrogels (ECHs). nih.gov These materials can be directly stimulated by an electrical signal, expanding their potential applications in areas like soft robotics, actuators, and electronic sensors. nih.gov

Tuning LCST through Copolymerization

The LCST of pure PNIPAM homopolymer is approximately 32°C, which is close to physiological temperature but may not be ideal for all biomedical applications. scite.aiadvancedsciencenews.com A key advantage of PNIPAM is that its LCST can be readily and predictably tuned by copolymerizing NIPAM with other monomers. sigmaaldrich.comnih.govmdpi.com The direction and magnitude of the LCST shift depend on the hydrophilicity or hydrophobicity of the comonomer.

Examples of Hydrophilic Comonomers:

Acrylic Acid (AAc): Incorporating AAc increases the LCST, with the resulting value dependent on the AAc content. A hydrogel containing 1.8% AAc exhibited an LCST close to human body temperature. tandfonline.com

Acrylamide (AAm): As a hydrophilic monomer, AAm is also used to raise the LCST of PNIPAM copolymers. nih.govtandfonline.com

Examples of Hydrophobic Comonomers:

Dopamine Methacrylamide (DMA): The incorporation of the hydrophobic DMA comonomer reduces the LCST of the resulting copolymer.

Butyl Acrylate: This hydrophobic monomer can be used to tune the gelation behavior of PNIPAM copolymers. nih.gov

2-methyl-2-adamantylmethacrylate (AdMA): Copolymers of NIPAM and AdMA show a decrease in their cloud point temperature as the content of the hydrophobic AdMA unit increases. advancedsciencenews.com

The table below summarizes the effect of different comonomers on the LCST of this compound copolymers.

| Comonomer Type | Effect on Polymer Chain | Impact on LCST | Example Monomers |

| Hydrophilic | Increases overall hydrophilicity and hydrogen bonding with water. | Increases | Acrylic Acid (AAc) tandfonline.com, Acrylamide (AAm) nih.gov |

| Hydrophobic | Increases overall hydrophobicity of the polymer. | Decreases | Dopamine Methacrylamide (DMA), Butyl Acrylate nih.gov, 2-methyl-2-adamantylmethacrylate (AdMA) advancedsciencenews.com |

Hydrophilic Comonomer Incorporation

One of the most extensively studied hydrophilic comonomers is Acrylic Acid (AAc) . When copolymerized with this compound, the resulting P(NIPAM-co-AAc) exhibits a pH-dependent LCST. mdpi.comnih.gov At low pH, the carboxylic acid groups of AAc are protonated and less hydrophilic, resulting in a smaller increase in the LCST. As the pH increases above the pKa of the carboxylic acid, the groups become ionized (COO-), significantly increasing the hydrophilicity of the copolymer and, consequently, its LCST. mdpi.comresearchgate.net In some cases, at a high enough pH and AAc content, the thermoresponsive behavior can be completely suppressed. researchgate.net

Another common hydrophilic comonomer is N,N-dimethylacrylamide (DMA) . Its incorporation also raises the LCST of the resulting copolymer.

The table below summarizes the effect of selected hydrophilic comonomers on the LCST of PNIPAM.

| Hydrophilic Comonomer | Molar Ratio (NIPAM:Comonomer) | pH | LCST (°C) |

| Acrylic Acid (AAc) | 97:3 | 3.0 | 30.8 |

| Acrylic Acid (AAc) | 97:3 | 4.5 | 32.8 |

| Acrylamide (Am) | - | - | Increased |

Note: The LCST values can vary depending on the specific experimental conditions such as polymer concentration and molecular weight.

The ability to modulate the LCST by incorporating hydrophilic comonomers is a key strategy in designing "smart" polymers for biomedical applications where a specific transition temperature, often above the physiological temperature of 37 °C, is required. mdpi.com

Hydrophobic Comonomer Incorporation

In contrast to hydrophilic comonomers, the incorporation of hydrophobic comonomers into the PNIPAM chain generally leads to a decrease in the LCST. mdpi.commdpi.com This is because the increased hydrophobicity of the copolymer enhances the polymer-polymer interactions, favoring phase separation at a lower temperature. nih.gov The magnitude of the LCST depression is directly related to the hydrophobicity and the content of the incorporated comonomer. mdpi.com

A variety of hydrophobic comonomers have been copolymerized with this compound to tune its thermoresponsive behavior. For example, Dopamine Methacrylamide (DMA) , a more hydrophobic monomer than NIPAM, has been shown to lower the LCST of the resulting copolymer. mdpi.comnih.gov The decrease in LCST is more pronounced with a higher content of DMA in the copolymer. mdpi.com

Another commonly used hydrophobic comonomer is Butyl Acrylate (BA) . The copolymerization of NIPAM with BA results in a p(NIPAM-BA) copolymer with an LCST lower than that of homopolymer PNIPAM. nih.gov For instance, a crosslinked p(NIPAM-BA) copolymer was reported to have an LCST of around 24 °C, compared to the approximately 32 °C of crosslinked PNIPAM. nih.gov The statistical incorporation of n-butyl acrylate has been shown to induce a strong decrease in the cloud point temperature compared to block copolymer structures with a similar composition. nih.gov

The table below provides examples of the effect of hydrophobic comonomers on the LCST of PNIPAM.

| Hydrophobic Comonomer | Comonomer Content (mol%) | LCST (°C) |

| Dopamine Methacrylamide (DMA) | 1 | >30 |

| Dopamine Methacrylamide (DMA) | 5 | <25 |

| Butyl Acrylate (BA) | - | ~24 |

| tert-Butyl Acrylate (tBA) | Increasing content | Decreased |

Note: The specific LCST values are dependent on factors such as copolymer composition, molecular weight, and measurement conditions.

The ability to lower the LCST through hydrophobic comonomer incorporation is valuable for applications requiring a phase transition below the typical 32 °C of PNIPAM.

Bioconjugation and Functionalization of PNIPAM

The versatility of PNIPAM for biomedical applications is significantly enhanced through bioconjugation and functionalization. By introducing specific functional groups along the polymer chain, PNIPAM can be covalently linked to a wide range of bioactive molecules, including proteins, peptides, and polysaccharides. This functionalization allows for the creation of sophisticated biomaterials for applications such as drug delivery, tissue engineering, and diagnostics. nih.govmdpi.comnih.gov

A common strategy for functionalizing PNIPAM is through the copolymerization of this compound with a comonomer containing a reactive functional group. For instance, the incorporation of Acrylic Acid (AAc) introduces carboxyl groups (-COOH) into the polymer structure. nih.gov These carboxyl groups can then be activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form reactive NHS-esters. nih.govnih.gov These esters readily react with primary amines on biomolecules to form stable amide bonds. nih.gov

This EDC-NHS coupling chemistry has been successfully employed to conjugate various proteins to PNIPAM-co-AAc hydrogels. nih.govnih.gov For example, this method has been used to immobilize proteins to create surfaces that can modulate cell adhesion. nih.gov

PNIPAM has also been bioconjugated to natural polymers to create hybrid biomaterials with enhanced properties. For instance, PNIPAM has been grafted onto Hyaluronic Acid (HA) , a major component of the extracellular matrix, to create thermoresponsive hydrogels for tissue engineering applications. acs.orgnih.gov These PNIPAM-HA conjugates are water-soluble at room temperature and form a gel at physiological temperatures. nih.gov Similarly, PNIPAM has been conjugated with gelatin , another important extracellular matrix protein, to develop materials for controlling post-surgical tissue adhesions and for use as hemostatic agents. researchgate.net

In the field of drug delivery, PNIPAM-based systems can be functionalized with ligands for targeted delivery. google.com For example, PNIPAM has been modified to create self-assembled nanogels for the delivery of therapeutic agents like curcumin. mdpi.com The thermoresponsive nature of PNIPAM allows for triggered drug release at specific sites in the body. nih.govhilarispublisher.com

The table below summarizes some examples of PNIPAM bioconjugation and functionalization.

| Functionalization/Bioconjugation Method | Biomolecule/Ligand | Application |

| Copolymerization with AAc followed by EDC/NHS coupling | Proteins (e.g., mucin, collagen) | Tissue Engineering, Cell Adhesion Control |

| Graft polymerization onto natural polymers | Hyaluronic Acid | Tissue Engineering, Artificial Extracellular Matrix |

| Graft polymerization onto natural polymers | Gelatin | Post-surgical Adhesion Prevention, Hemostatic Materials |

| Modification with ligands | Various targeting ligands | Targeted Drug Delivery |

| Dual modification with β-Cyclodextrin and PNIPAM | - | Drug Delivery (Curcumin) |

The ability to functionalize and bioconjugate PNIPAM opens up a vast array of possibilities for creating advanced, stimuli-responsive biomaterials tailored for specific biological interactions and therapeutic purposes.

Theoretical and Computational Modeling of Pnipam Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to probe the conformational dynamics and intermolecular interactions of PNIPAM in aqueous solutions. Both all-atom and coarse-grained models have been employed to investigate the intricate details of its behavior.

MD simulations have been instrumental in elucidating the molecular mechanisms driving the coil-to-globule transition of PNIPAM chains. These simulations can track the changes in polymer conformation as a function of temperature, providing insights into the thermodynamic and kinetic aspects of the phase transition. For instance, simulations have shown that below the Lower Critical Solution Temperature (LCST), the PNIPAM chain exists in an extended coil conformation, stabilized by hydrogen bonds between the amide groups of the polymer and surrounding water molecules. As the temperature increases above the LCST, these polymer-water hydrogen bonds are disrupted, leading to a collapse of the polymer chain into a compact globule state, driven by favorable intramolecular hydrophobic interactions.

A combined atomistic molecular dynamics and well-tempered metadynamics simulation approach was used to study an isotactic 30-mer of PNIPAM. The study estimated the free energy surface of the coil-to-globule transition. Below the LCST, the random-coil state was found to be thermodynamically favored by 21 ± 9 kJ/mol compared to the globule state, with a transition barrier of 49 ± 14 kJ/mol. Conversely, above the LCST, the globule state was favored by 21 ± 8 kJ/mol, with a much lower transition barrier of 17 ± 10 kJ/mol from the random-coil state.

Extensive all-atom MD simulations have also explored the effect of pressure on the coil-to-globule transition, revealing a reentrant behavior of the critical temperature with increasing pressure, which is in agreement with experimental observations. These simulations highlight that temperature and pressure induce the transition through different molecular mechanisms.

| Condition | Favored Conformation | Free Energy Difference (kJ/mol) | Transition Barrier (kJ/mol) |

|---|---|---|---|

| Below LCST | Random-Coil | 21 ± 9 | 49 ± 14 |

| Above LCST | Globule | 21 ± 8 | 17 ± 10 |

The choice of the water model in MD simulations of PNIPAM has a profound impact on the predicted thermosensitive behavior. Different water models can lead to significant variations in the calculated LCST and the description of polymer-water interactions.

A systematic study investigating the influence of eight different water models (four 3-point and four 4-point models) on the coil-globule transition of a syndiotactic PNIPAM 20-mer found that the estimated transition temperature could span a wide range, from 255 K to 350 K. This variation arises from the different strengths of interactions between the polymer and the water molecules in each model. The study suggests that the choice of water model can significantly shift the conformational ensemble of the polymer.

A comparative study using two advanced water models, TIP4P/2005 and TIP4P/Ice, for an atactic 30-mer of PNIPAM showed that while both models could reproduce the temperature-induced coil-to-globule transition, the PNIPAM–TIP4P/Ice solution demonstrated better agreement with experimental findings. This was attributed to a stronger interaction of TIP4P/Ice water with both the hydrophilic and hydrophobic groups of PNIPAM. The TIP4P/2005 model resulted in a lower water affinity for PNIPAM, leading to an underestimation of the transition temperature and the chain size.

| Water Model Type | Number of Models Tested | Estimated Transition Temperature Range (K) |

|---|---|---|

| 3-point (e.g., TIP3P) | 8 | 255 - 350 |

| 4-point (e.g., TIP4P) |

MD simulations provide a detailed picture of the interplay between polymer-polymer and polymer-water interactions that govern the phase behavior of PNIPAM. Below the LCST, the dominant interactions are the hydrogen bonds between the amide groups of PNIPAM and water molecules. The hydrophobic isopropyl groups are hydrated, with structured water cages forming around them.

As the temperature approaches the LCST, the simulations show a decrease in the number of polymer-water hydrogen bonds and a disruption of the water cages around the hydrophobic groups. This leads to an increase in polymer-polymer interactions, specifically hydrophobic contacts between the isopropyl groups and intramolecular hydrogen bonds between the amide groups. Above the LCST, in the globular state, the hydrophobic core is shielded from water, and the polymer chain is stabilized by these intramolecular interactions.

Simulations have also been used to analyze the dynamics of hydrogen bonds and the translational and rotational motions of water molecules in the vicinity of the polymer segments. These studies show that the mobility of water molecules is significantly lowered around the polymer chains due to hydrogen bonding with hydrophilic groups and the structuring of water around hydrophobic groups.

Small-Angle Neutron Scattering (SANS) Studies for Structural Elucidation

Small-angle neutron scattering (SANS) is a powerful experimental technique used to investigate the structure of PNIPAM systems, such as microgels and solutions, on the nanometer to micrometer scale. By analyzing the scattering patterns of neutrons from the sample, information about the size, shape, and internal structure of the polymer assemblies can be obtained.

SANS studies have been crucial in characterizing the swelling and deswelling behavior of PNIPAM microgels in response to temperature changes. Below the LCST, SANS data reveal a swollen, homogeneous microgel structure. As the temperature is raised above the LCST, the scattering profiles change significantly, indicating a collapse of the microgels into more compact, dense particles. The analysis of SANS data can provide quantitative information about the radius of gyration, the polymer volume fraction within the microgel, and the nature of the polymer-solvent interface.

For instance, SANS has been used to study the form factor of individual microgels and the structure factor of microgel suspensions. These studies have shown that the polydispersity of the microgels is an essential factor to consider for accurate data interpretation. In concentrated suspensions, SANS can reveal how inter-particle interactions affect the microgel size and conformation.

Theoretical Models for Self-Assembly and Phase Transition

Various theoretical models have been developed to describe the self-assembly and phase transition of PNIPAM. These models often build upon the foundational Flory-Huggins theory of polymer solutions, incorporating specific interactions that are crucial for the thermoresponsive behavior of PNIPAM.

One key aspect is the temperature-dependent Flory-Huggins interaction parameter, χ, which describes the balance of enthalpy and entropy of mixing between the polymer and the solvent. For PNIPAM in water, χ is a decreasing function of temperature, which is unusual and is the origin of the LCST behavior. This temperature dependence is attributed to the hydrophobic effect and the specific hydrogen bonding interactions between PNIPAM and water.

Thermodynamic models have been developed that explicitly consider the free energy of the system as a function of volume, temperature, and ionic concentration in the case of PNIPAM hydrogels in salt solutions. These models can predict the swollen and collapsed phases of the hydrogel under different conditions. The self-assembly of amphiphilic PNIPAM copolymers has also been modeled, considering the balance between hydrophilic and hydrophobic interactions that can lead to the formation of micelles and gels.

Modeling Drug Release Mechanisms

The thermoresponsive nature of PNIPAM hydrogels makes them attractive for controlled drug delivery applications. Modeling the drug release from these systems is essential for optimizing their design and performance. Various mathematical and computational models have been developed to describe the complex mechanisms of drug release.

These models often consider diffusion as the primary mechanism of drug release from the swollen hydrogel matrix below the LCST. Fick's laws of diffusion are commonly used to describe this process. However, as the temperature is raised above the LCST, the hydrogel collapses, and the release mechanism becomes more complex, involving both diffusion and convection as water is expelled from the shrinking network.

More sophisticated models incorporate the swelling and shrinking kinetics of the hydrogel, the partitioning of the drug between the polymer and the solvent, and the effect of the changing mesh size of the hydrogel on drug diffusivity. For example, some models use a moving boundary problem to account for the change in hydrogel volume during the phase transition.

Computational approaches, such as response surface methodology (RSM) and artificial neural networks (ANNs), have also been employed to model and predict the drug release behavior of PNIPAM-based hydrogels under various conditions of pH and temperature. These models can be powerful tools for optimizing hydrogel formulations for specific drug delivery profiles.

| Modeling Approach | Key Features | Application |

|---|---|---|

| Fick's Law of Diffusion | Describes drug transport based on concentration gradients. | Modeling release from swollen hydrogels below LCST. |

| Moving Boundary Models | Accounts for the changing volume of the hydrogel during phase transition. | Modeling release during swelling or shrinking. |

| Response Surface Methodology (RSM) | Statistical method for optimizing processes. | Predicting drug release under varying conditions. |

| Artificial Neural Networks (ANNs) | Machine learning approach for modeling complex relationships. | Predicting drug release with high accuracy. |

Drug Delivery Systems

PNIPAM-based materials have been extensively explored for the development of intelligent drug delivery systems. nih.gov The ability of PNIPAM hydrogels to swell and shrink in response to temperature changes provides a mechanism for the controlled and targeted release of therapeutic agents.

Controlled and Targeted Release Mechanisms

The fundamental principle behind controlled release from PNIPAM-based systems lies in its temperature-dependent swelling behavior. Below the LCST, the polymer is hydrophilic and swollen with water, allowing for the encapsulation of drug molecules. When the temperature is raised above the LCST, the polymer becomes hydrophobic, causing the hydrogel to shrink and expel water along with the entrapped drug. This on-demand release can be triggered by the physiological temperature of the body or by external stimuli such as near-infrared (NIR) light, which can locally increase the temperature. researchgate.net

Targeted release mechanisms often involve the incorporation of additional functionalities into the PNIPAM network. For instance, magnetic nanoparticles can be embedded within the PNIPAM matrix, allowing for the application of an external alternating magnetic field to generate localized heat, thereby triggering drug release at a specific site. researchgate.netnih.gov Furthermore, the combination of PNIPAM with pH-sensitive polymers can create dual-responsive systems that release drugs in response to both temperature and the acidic microenvironment often found in tumor tissues. nih.govmdpi.commdpi.com This multi-stimuli responsiveness enhances the specificity of drug delivery, minimizing off-target effects.

Encapsulation Efficiency and Loading Capacity

The encapsulation efficiency (EE) and drug loading capacity (LC) are critical parameters for the efficacy of a drug delivery system. In PNIPAM-based hydrogels, these properties are influenced by several factors, including the crosslinking density of the polymer network, the molecular weight of the polymer, and the physicochemical properties of the drug. Generally, a lower crosslinking density can lead to a higher swelling ratio and, consequently, a greater capacity for drug loading. mdpi.com

Various strategies have been employed to enhance the EE and LC of PNIPAM systems. The incorporation of nanoparticles or other polymeric components can create composite hydrogels with improved drug loading capabilities. nih.gov For instance, the combination of PNIPAM with Prussian blue nanoparticles in a microgel formulation for the delivery of doxorubicin (B1662922) (DOX) achieved a loading capacity of 26% and an encapsulation efficiency of 51%. mdpi.com Similarly, a PNIPAM-co-polyacrylamide hydrogel demonstrated a loading efficiency of approximately 65% for curcumin (B1669340). nih.gov The choice of drug and the specific formulation of the PNIPAM-based carrier significantly impact these values.

Drug Loading and Encapsulation Efficiency in PNIPAM-Based Systems

| PNIPAM-Based System | Therapeutic Cargo | Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| PNIPAM@PB@DOX microgel | Doxorubicin (DOX) | 26 | 51 | mdpi.com |

| PNIPAM-co-PAAm hydrogel | Curcumin | - | ~65 | nih.gov |

| PLLA-V6-OEG3 microparticles in PNIPAM-BIS hydrogel | Betamethasone dipropionate (BD) | - | 98 | mdpi.com |

| pNIPAm-co-pGMA-Mela hydrogel | Ibuprofen | ~35 | - | mdpi.com |

| pNIPAm-co-pGMA-Mela hydrogel | 5-Fluorouracil (B62378) | ~47 | - | mdpi.com |

Therapeutic Delivery of Various Cargo (e.g., anticancer drugs, growth factors)

PNIPAM-based systems have demonstrated versatility in delivering a wide range of therapeutic agents. A primary focus has been on the delivery of anticancer drugs, where the stimuli-responsive nature of PNIPAM can be exploited for targeted therapy. researchgate.net Drugs such as doxorubicin, curcumin, and 5-fluorouracil have been successfully encapsulated and released from PNIPAM hydrogels. mdpi.comnih.govacs.org The ability to trigger release in the tumor microenvironment can enhance therapeutic efficacy while reducing systemic toxicity. nih.gov

Beyond chemotherapy, PNIPAM-based materials are also being developed for the controlled delivery of growth factors, which are crucial for tissue regeneration. nih.govresearchgate.netnih.gov The delivery of growth factors is challenging due to their short half-lives. nih.gov Encapsulating them within a PNIPAM hydrogel can protect them from degradation and provide a sustained release profile, promoting cell proliferation and differentiation at the site of injury. nih.govmdpi.com For example, a bioactive polyelectrolyte multilayer system incorporating PNIPAM has been engineered as a reservoir for the sustained delivery of fibroblast growth factor 2 (FGF-2). nih.govresearchgate.net

Tissue Engineering and Regenerative Medicine